molecular formula C9H9Cl2N3O2 B6218155 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride CAS No. 2751621-27-7

2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B6218155
CAS No.: 2751621-27-7
M. Wt: 262.1
InChI Key:
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Description

2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound that contains a pyrazole ring fused to a pyridine ring, with a carboxylic acid group and two hydrochloride ions. This compound is of interest in various scientific research applications due to its unique structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazol-3-yl and pyridine-4-carboxylic acid as starting materials.

  • Reaction Conditions: The reaction involves heating the starting materials in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The pyridine ring can undergo reduction to form pyridine derivatives.

  • Substitution: The pyrazole and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are used.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Halogenated or alkylated pyrazole and pyridine derivatives.

Scientific Research Applications

2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in drug discovery, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • 2-(1H-pyrazol-5-yl)pyridine: Similar structure but with a different position of the pyrazole ring.

  • 3-(2-pyridyl)pyrazole: Another compound with a pyrazole and pyridine ring fusion.

  • 2-(1H-pyrazol-3-yl)phenol: Similar pyrazole ring but with a phenol group instead of a carboxylic acid.

Uniqueness: 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

2751621-27-7

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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